Structural Distinction: 3-Benzyl versus 3-Phenyl Substitution as a Key Determinant of Pharmacophore Topology
The target compound features a phenylmethyl (benzyl) group at the 3-position, which is a key structural difference from the closely related 4,6-dimethoxy-2-methyl-3-phenyl-1-benzofuran (CAS 860184-39-0) [1]. This methylene spacer increases the conformational flexibility and lipophilic surface area of the molecule, which are critical parameters in molecular recognition events [2].
| Evidence Dimension | Molecular Topology and Lipophilicity |
|---|---|
| Target Compound Data | 3-benzyl substituent; computed LogP = 4.35 |
| Comparator Or Baseline | 3-phenyl substituent (CAS 860184-39-0); computed LogP = 4.0 |
| Quantified Difference | Increase of ~0.35 in computed LogP |
| Conditions | Computed using PubChem's XLogP3 algorithm [1] |
Why This Matters
For procurement, this confirms the compound is not a redundant analog; the structural difference is quantifiable in silico and likely translates to distinct biological behavior, requiring explicit validation for any intended application.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12141404, Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-. https://pubchem.ncbi.nlm.nih.gov/compound/12141404. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 927462, 4,6-dimethoxy-2-methyl-3-phenyl-1-benzofuran. https://pubchem.ncbi.nlm.nih.gov/compound/927462. View Source
